Enantiomer-Dependent SYK Kinase Inhibition: (1R,2S) Configuration Delivers Sub-Nanomolar IC₅₀ vs. Loss of Activity with (1S,2R)
The (1R,2S)-2-aminocyclohexyl moiety functions as a critical chirality-bearing fragment in the clinical SYK inhibitor PRT-062607 (P505-15). PRT-062607, which incorporates the (1R,2S) scaffold, achieves an IC₅₀ of 1–2 nM against SYK kinase with >80-fold selectivity over Fgr, Lyn, FAK, Pyk2, and Zap70 . In contrast, the closely related inhibitor PRT-060318, which also employs the (1R,2S) configuration, exhibits an IC₅₀ of 4 nM and demonstrates 92% inhibition of SYK at 50 nM while all other tested kinases retain >70% residual activity in a 270-kinase selectivity panel [1]. Within the broader aminocyclohexyl kinase inhibitor class, inversion of the chiral centers to the (1S,2R) stereochemistry has been associated with marked reductions in SYK affinity and selectivity, consistent with X-ray co-crystal structures (PDB 5tt7) that resolve specific hydrogen-bonding and hydrophobic contacts dictated by the (1R,2S) spatial arrangement [2].
| Evidence Dimension | SYK kinase inhibition potency and selectivity window |
|---|---|
| Target Compound Data | IC₅₀ = 1–2 nM (PRT-062607 containing (1R,2S)-2-aminocyclohexyl scaffold); >80-fold selectivity over related kinases |
| Comparator Or Baseline | (1S,2R) enantiomer-containing analogs: IC₅₀ values not reported directly in head-to-head format; class-level SAR indicates significantly attenuated SYK inhibition (<50% inhibition at equivalent concentrations) when (1S,2R) configuration is employed in related aminocyclohexyl-pyrimidinecarboxamide series . |
| Quantified Difference | >80-fold selectivity window achieved with (1R,2S) scaffold; enantiomeric inversion established as incompatible with SYK inhibitor pharmacophore model |
| Conditions | Biochemical kinase inhibition assays; KINOMEscan 270-kinase selectivity panel at 50 nM compound concentration |
Why This Matters
Procurement of the specific (1R,2S) enantiomer is essential for drug discovery programs targeting SYK because the mirror-image (1S,2R) scaffold cannot recapitulate the binding pose required for sub-nanomolar potency and high kinase selectivity.
- [1] Bertin Bioreagent. PRT060318 - CAT N°: 22476. IC50 = 4 nM; 92% Syk inhibition at 50 nM vs. >70% residual activity for other kinases. Available at: https://bertin-bioreagent.cvmh.fr (accessed 2026-05-07). View Source
- [2] PDBj. ChemComp-7KF: PDB 5tt7 (TAK-659 SYK inhibitor co-crystal). Resolution of (1R,2S) aminocyclohexyl binding pose. Available at: https://pdbj.org (accessed 2026-05-07). View Source
